5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring substituted with a sulfonamide group, a methyl group, and a phenyloxan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Phenyloxan Introduction: The phenyloxan moiety can be attached via a nucleophilic substitution reaction where the thiophene sulfonamide reacts with a phenyloxan halide under basic conditions.
Industrial Production Methods
Industrial production of 5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to introduce new substituents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s sulfonamide group is known for its biological activity, potentially making it useful in the design of new pharmaceuticals. Sulfonamides are known to exhibit antibacterial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with biological targets in novel ways, offering therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which 5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide exerts its effects would depend on its specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking active sites. The thiophene ring can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methyl and phenyloxan substituents, offering different reactivity and biological activity.
5-methylthiophene-2-sulfonamide: Similar but without the phenyloxan group, affecting its solubility and interaction with biological targets.
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the phenyloxan group can enhance its lipophilicity and ability to cross biological membranes, while the methyl group can influence its reactivity and stability.
Properties
IUPAC Name |
5-methyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-14-7-8-16(22-14)23(19,20)18-13-17(9-11-21-12-10-17)15-5-3-2-4-6-15/h2-8,18H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUURWMOFXPHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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